B1152092 Prostaglandin D2 Quant-PAK

Prostaglandin D2 Quant-PAK

Cat. No. B1152092
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The prostaglandin D2 (PGD2) Quant-PAK has been designed for the convenient, precise quantification of PGD2 by GC- or LC-MS. It includes a 50 µg vial of PGD2-d4 and a precisely weighed vial of unlabeled PGD2, with the precise weight indicated on the vial. This unlabeled PGD2can be used to quantify the PGD2-d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).

Scientific Research Applications

Prostaglandin D2 in Allergic Disorders and Asthma

Prostaglandin D2 (PGD2) is a significant mediator in allergic disorders, synthesized by activated human mast cells and other immune cells. The biological effects of PGD2 are mediated through D-prostanoid (DP1), DP2 (CRTH2), and thromboxane prostanoid (TP) receptors, expressed on several immune and non-immune cells involved in allergic inflammation. PGD2 has various proinflammatory effects relevant to the pathophysiology of allergic disorders. Several selective, orally active DP2 receptor antagonists and a small number of DP1 receptor antagonists are being developed for the treatment of allergic disorders such as asthma and allergic rhinitis. Future research aims to establish the pharmacotherapeutic role of DP2 receptor antagonists in various asthma phenotypes, including smokers, obese subjects, early vs. late asthma onset, and fixed vs. reversible airflow limitation. Further clinical trials are necessary to verify the effectiveness of these antagonists, especially as add-on therapies for different phenotypes of adult and childhood asthma. Additionally, long-term studies are necessary to evaluate the safety of targeted anti-PGD2 treatments (Marone et al., 2018), (Santini et al., 2016).

PGD2 in Hair Growth and Androgenetic Alopecia

Prostaglandin D2 inhibits hair growth through its receptor, GPR44. This pathway is considered a potential target for developing treatments for male pattern baldness or androgenetic alopecia (AGA). Elevated levels of the enzyme prostaglandin D2 synthase and its product PGD2 have been observed in the bald scalp compared to haired scalp of men with AGA. The inhibition of hair growth by PGD2 suggests a crucial functional link between the prostaglandin pathway and AGA. Targeting this pathway could potentially offer new therapeutic options for patients with AGA (Garza et al., 2012).

PGD2 in Allergic Inflammation

Prostaglandin D2 plays a significant role in the pathogenesis of type 2 (T2) asthma due to its biological actions on both immune/inflammatory and airway structural cells. The pro-inflammatory and pro-remodeling effects of PGD2 are mainly mediated by stimulation of CRTH2, a chemoattractant receptor expressed on Th2 cells. CRTH2 is the target of the oral competitive antagonist fevipiprant, which, based on recent phase II studies, is emerging as a promising anti-asthma drug. Fevipiprant appears to be safe and effective, particularly considering its ability to inhibit eosinophilic bronchial inflammation and improve forced expiratory volume in one second (FEV1). Further ongoing phase III trials will clarify if fevipiprant can become a valid option for an efficacious add-on treatment of moderate-to-severe T2-high asthma (Pelaia et al., 2020).

PGD2 in Central Nervous System, Kidney, Intestine, and Other Conditions

Prostaglandin D2 and its roles in human disease are still not fully characterized. The discovery of CRTH2, a major PGD2 receptor, has led to diverse investigations on the complex actions of prostaglandin. With various immunomodulating effects observed both in vivo and in vitro, CRTH2 has emerged as a promising target for the treatment of allergic diseases. Research suggests that blocking CRTH2 might be a potential therapeutic approach for numerous conditions beyond classical allergic diseases and asthma, including diseases of the central nervous system, kidney, intestine, lung, hair and skin, bone and cartilage, and even cancer (Jandl & Heinemann, 2017).

properties

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.